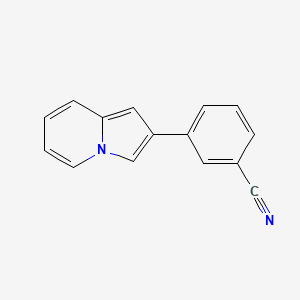
2-Iodophenyl diethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodophenyl diethylsulfamate is an organoiodine compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a diethylsulfamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenyl diethylsulfamate typically involves the iodination of phenyl diethylsulfamate. One common method includes the reaction of phenyl diethylsulfamate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the ortho position.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodophenyl diethylsulfamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and sulfamate group can participate in oxidation or reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include azido- or thiocyanato-substituted phenyl diethylsulfamates.
Oxidation Reactions: Products include phenyl diethylsulfamate derivatives with altered oxidation states.
Coupling Reactions: Products include biaryl compounds or other coupled products depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Iodophenyl diethylsulfamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-iodophenyl diethylsulfamate involves its interaction with molecular targets through its iodine and sulfamate groups. The iodine atom can participate in electrophilic aromatic substitution reactions, while the sulfamate group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Iodophenol: Similar in structure but lacks the diethylsulfamate group.
2-Iodobiphenyl: Contains an additional phenyl ring, altering its chemical properties.
Phenyl diethylsulfamate: Lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: 2-Iodophenyl diethylsulfamate is unique due to the combination of the iodine atom and diethylsulfamate group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
858364-66-6 |
|---|---|
Fórmula molecular |
C10H14INO3S |
Peso molecular |
355.19 g/mol |
Nombre IUPAC |
(2-iodophenyl) N,N-diethylsulfamate |
InChI |
InChI=1S/C10H14INO3S/c1-3-12(4-2)16(13,14)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VIOHZRXVOKNMJA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)OC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
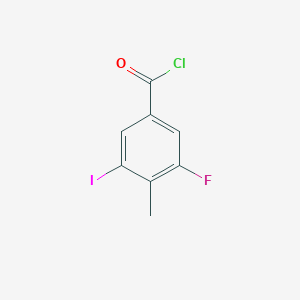
![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
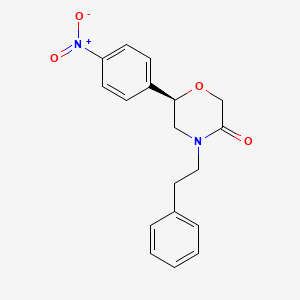
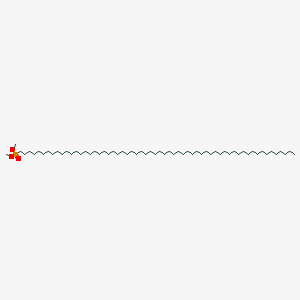



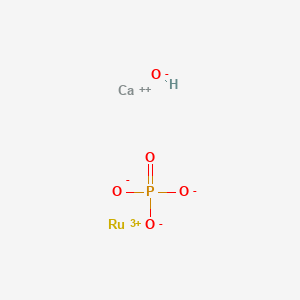

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
